4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine
Description
The compound 4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine is a heterocyclic organic molecule featuring a 2,4-dimethylthiazole core linked via a methyl-piperidine bridge to a thiomorpholine moiety. The thiazole ring is substituted with two methyl groups at positions 2 and 4, contributing to steric hindrance and electronic effects that influence reactivity and biological interactions . The piperidine-3-carbonyl group introduces conformational flexibility, while the thiomorpholine (a six-membered ring containing one sulfur and one nitrogen atom) may enhance solubility and metabolic stability compared to oxygen-containing analogs like morpholine .
Properties
IUPAC Name |
[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS2/c1-12-15(22-13(2)17-12)11-18-5-3-4-14(10-18)16(20)19-6-8-21-9-7-19/h14H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPPZSOZIOHJFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCCC(C2)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylthiazole with a suitable alkylating agent.
Piperidine Ring Formation: The piperidine ring is formed by cyclization of a suitable precursor, such as a 1,5-diamine.
Coupling Reaction: The thiazole and piperidine rings are coupled using a carbonylation reaction to form the intermediate compound.
Thiomorpholine Ring Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole and piperidine rings.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted thiomorpholine derivatives.
Scientific Research Applications
4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic properties.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on core heterocycles , substituent effects , and synthetic pathways .
Table 1: Structural and Functional Comparison of Thiazole-Containing Derivatives
Structural and Electronic Differences
Thiazole Substitution Patterns: The target compound’s 2,4-dimethylthiazole contrasts with 2-[(2,4-dimethylphenyl)amino]-1,3-thiazole-5-carbonyl, where the thiazole is substituted with a dimethylphenylamino group. The dimethyl groups in the target compound reduce electrophilicity at the thiazole ring compared to electron-withdrawing carbonyl or amino substituents in analogs . In compound 12a, the thiazole is fused to a pyrazolo-pyrimidine system, creating a larger conjugated system that may enhance UV absorption or intercalation properties .
Heterocyclic Bridges and Moieties: The piperidine-thiomorpholine linkage in the target compound differs from morpholine-carbonyl groups (e.g., in ’s pyrimidine derivative). Thiomorpholine’s sulfur atom increases lipophilicity and may alter metabolic stability compared to morpholine’s oxygen .
Functional Implications
- Bioactivity : While direct data are unavailable, analogs like methyl [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate () exhibit anti-Toxoplasma gondii activity, suggesting thiazole derivatives may target parasitic enzymes . The target compound’s thiomorpholine group could similarly interact with sulfur-binding enzyme active sites.
- Solubility and Permeability : Thiomorpholine’s sulfur atom may improve membrane permeability compared to morpholine derivatives, as seen in protease inhibitors (e.g., ’s hydroxymethyl-thiazole-pyrrolidine compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
